2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

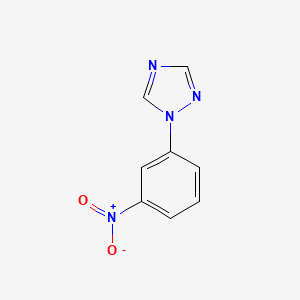

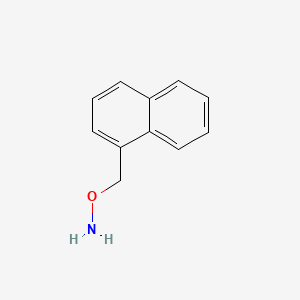

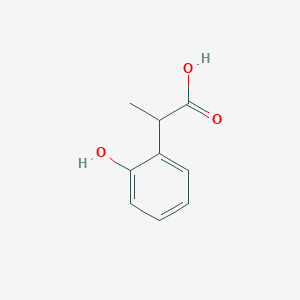

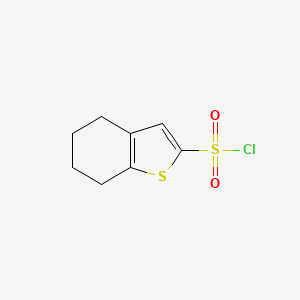

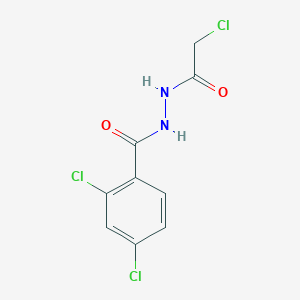

2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Antimicrobial Applications

- Benzohydrazide derivatives have shown significant antimicrobial activities. For instance, compounds synthesized from hydrazone reactions demonstrated effective antibacterial properties against various strains, such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas fluorescence (He et al., 2018). The presence of halido and methoxy groups in these compounds enhances their antibacterial efficiency.

Anticancer Applications

- Some benzohydrazide derivatives have been evaluated for their anticancer potential. A series of bromo-substituted benzohydrazides was synthesized and tested, showing promising results in inhibiting cancer cell growth (Kumar et al., 2017). These findings indicate the potential for developing new anticancer agents from benzohydrazide derivatives.

Structural Characterization and Synthesis

- The crystal structures of several benzohydrazide compounds have been determined, providing insights into their molecular configurations and potential reactivity. For example, studies have elucidated the non-planar structure of these molecules and highlighted the importance of hydrogen bonding and π···π stacking interactions in stabilizing their structures (Han, 2013).

Corrosion Inhibition

- Hydrazone derivatives of benzohydrazides have been investigated for their corrosion inhibition properties. These compounds form a protective layer on metal surfaces, significantly reducing corrosion in acidic environments. This application is crucial for extending the lifespan of metals in industrial settings (Lgaz et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBHWHVEUKKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.